

Methoxyamine hydrochloride chemical properties and reactivity

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An In-Depth Technical Guide to **Methoxyamine Hydrochloride**: Core Chemical Properties and Reactivity for Advanced Research and Development

Introduction

Methoxyamine hydrochloride ($\text{CH}_3\text{ONH}_2\cdot\text{HCl}$), also known as O-methylhydroxylamine hydrochloride, is a versatile and pivotal reagent in modern chemistry and drug development.^[1] ^[2]^[3] While traditionally recognized for its role in the synthesis of oximes and as an intermediate for pharmaceuticals and agrochemicals, its applications have expanded significantly.^[4] Today, it serves as a critical tool in bioorthogonal chemistry for bioconjugation and has emerged as a potent inhibitor of the Base Excision Repair (BER) pathway, showing promise as an adjuvant in cancer chemotherapy.^[5]^[6]^[7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of **methoxyamine hydrochloride**, grounding technical data with mechanistic insights.

Core Chemical and Physical Properties

Methoxyamine hydrochloride is a white, crystalline, hygroscopic solid.^[1]^[2] Its aqueous solution is acidic, a property that influences its reactivity and handling.^[1]^[8] Understanding its physical and chemical characteristics is fundamental to its effective use in any experimental setting.

Property	Value	Source(s)
Molecular Formula	CH ₆ CINO	[9][10]
Molecular Weight	83.52 g/mol	[8][9][10]
Appearance	White to faint yellow crystalline powder	[1][2][9]
Melting Point	151-154 °C (decomposes)	[1][9][11][12]
Solubility	Soluble in water and alcohol; sparingly soluble in DMSO	[1][9][12][13]
Stability	Stable under recommended storage conditions; hygroscopic	[2][14]
pKa	Not explicitly available in search results, but its acidic nature in aqueous solution is noted.	[1][8]

Reactivity and Mechanistic Pathways

The utility of **methoxyamine hydrochloride** stems from the nucleophilic nature of the nitrogen atom in the methoxyamine free base. The hydrochloride salt serves as a stable, easy-to-handle precursor that can be used directly in acidic conditions or neutralized *in situ* to release the reactive free base.

The Cornerstone Reaction: O-Methyl Oxime Formation

The most prominent reaction of **methoxyamine hydrochloride** is its condensation with carbonyl compounds (aldehydes and ketones) to form stable O-methyl oximes.[12][15][16] This reaction is a cornerstone of its application in both organic synthesis and bioconjugation.

Mechanism: The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[15]

- Protonation (Acid Catalysis): Under acidic conditions (the pH of a **methoxyamine hydrochloride** solution is typically below 7.0), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][15]
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[15]
- Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable C=N double bond of the oxime ether.[15]

Caption: Mechanism of O-Methyl Oxime Formation.

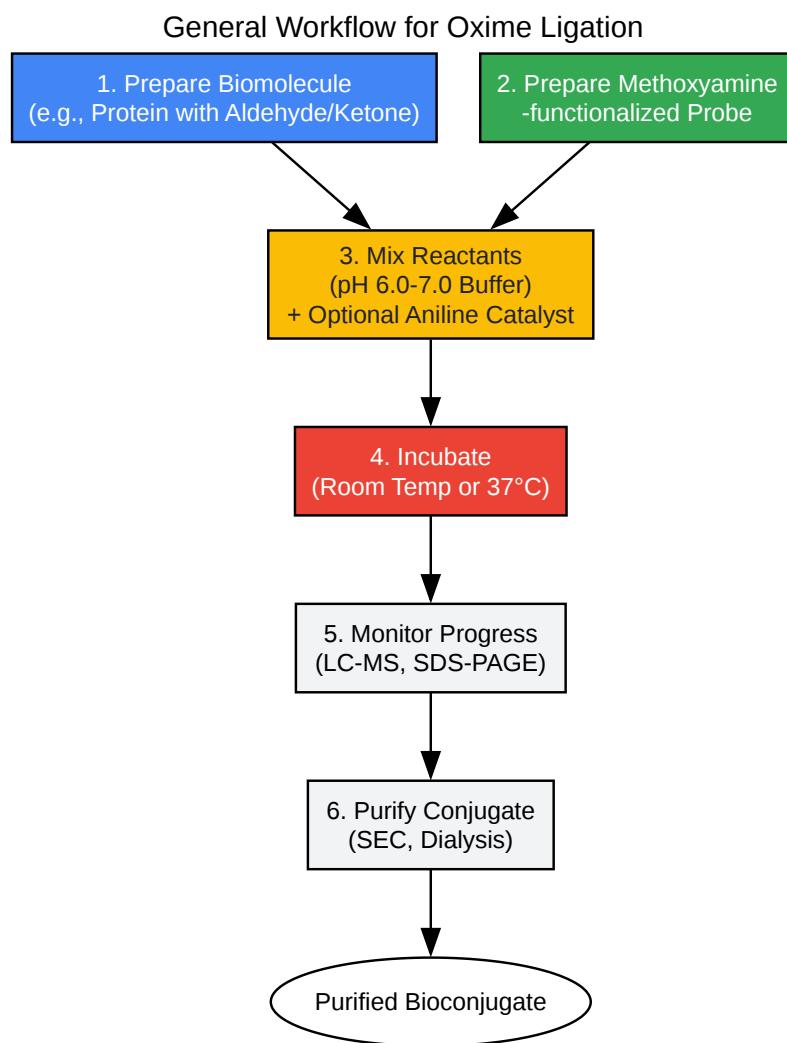
Causality in Experimental Choices:

- pH Control: The rate of oxime formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5).[17] This is a classic example of a reaction requiring general acid catalysis; the pH must be low enough to facilitate carbonyl protonation and carbinolamine dehydration but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic methoxyamine.
- Reactant Reactivity: Aldehydes are generally more reactive towards methoxyamine than ketones due to reduced steric hindrance and greater electrophilicity.[18]
- Catalysis: For less reactive carbonyls or when reaction speed is critical (as in bioconjugation), nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) are employed.[17][19] These catalysts form a more reactive Schiff base intermediate, accelerating the rate-limiting dehydration step.

Application in Drug Development I: Bioorthogonal Oxime Ligation

Oxime ligation is a premier bioorthogonal reaction, meaning it proceeds with high specificity and yield in complex biological environments without interfering with native biochemical processes.[20][21] This makes it an invaluable tool for conjugating molecules to proteins, peptides, and other biomolecules.

The process involves two key components: a biomolecule engineered to contain a ketone or aldehyde group, and a probe molecule functionalized with an aminoxy group (delivered by methoxyamine or a derivative). The reaction forms a stable oxime bond, covalently linking the two.



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Caption: General Workflow for Oxime Ligation in Bioconjugation.

Application in Drug Development II: Base Excision Repair (BER) Inhibition

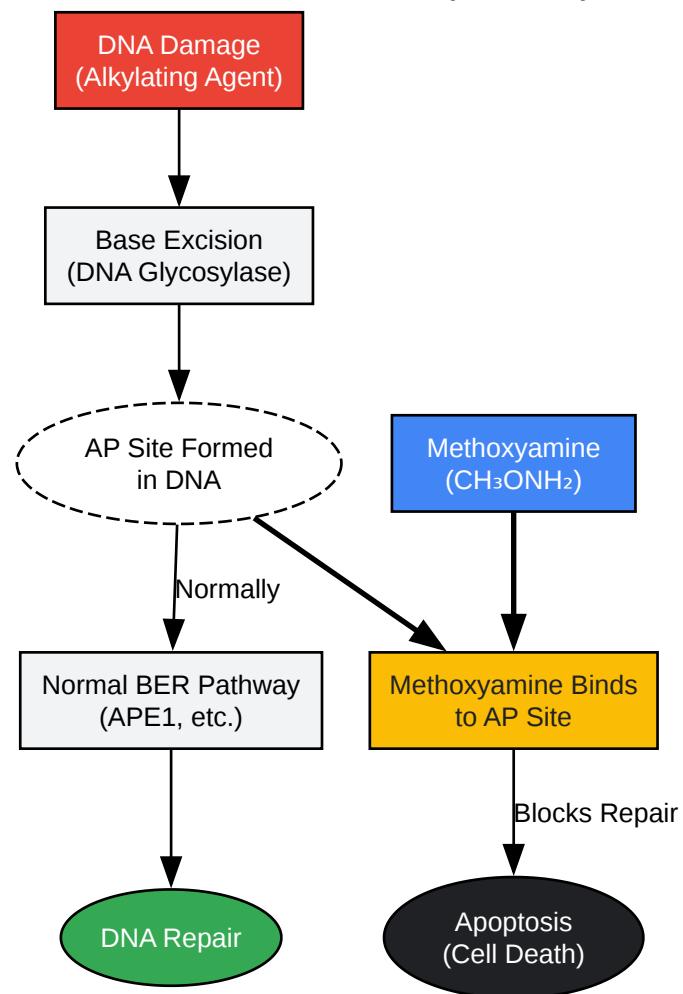
In oncology, **methoxyamine hydrochloride** has a distinct and powerful application as a small molecule inhibitor of the Base Excision Repair (BER) pathway.^{[4][5]}

Mechanism of Action: Many alkylating chemotherapeutic agents damage cancer cell DNA by creating abnormal bases. The BER pathway is a primary cellular defense mechanism that identifies and removes these damaged bases.

- A DNA glycosylase (e.g., MPG) excises the damaged base, leaving an apurinic/apyrimidinic (AP) site.[4][5]
- Methoxyamine covalently binds to this reactive AP site.[5][6][8]
- This binding event "caps" the lesion, preventing subsequent repair enzymes (like AP endonuclease) from processing the site.
- The accumulation of these unrepaired DNA strand breaks ultimately triggers apoptosis (programmed cell death).[6][8]

By inhibiting this critical repair pathway, **methoxyamine hydrochloride** acts as a chemosensitizer, synergistically enhancing the efficacy of DNA-damaging agents like temozolomide.[5]

Mechanism of BER Inhibition by Methoxyamine

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Caption: Mechanism of BER Inhibition by Methoxyamine.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and success.

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol describes the conjugation of a methoxyamine-functionalized small molecule to a protein containing an accessible aldehyde or ketone group.

A. Materials:

- Protein with a carbonyl group (1-10 mg/mL)
- **Methoxyamine hydrochloride**-functionalized molecule
- Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0-7.0.[19] Expertise Note: A pH of 6.0-7.0 is a compromise. It is high enough to ensure some of the methoxyamine is deprotonated and nucleophilic, yet low enough to facilitate the reaction without denaturing most proteins.
- Catalyst (Optional): Aniline stock solution (e.g., 100 mM in DMSO or aqueous buffer).[19]
- Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.[19]
- Analytical tools: LC-MS or SDS-PAGE.[19]

B. Step-by-Step Methodology:

- Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 μ M).[19]
- Reactant Addition: Add the **methoxyamine hydrochloride**-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the aminoxy compound is typically used to drive the reaction to completion.[19]
- Catalyst Addition (Optional but Recommended): If used, add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[19] Trustworthiness Note: The catalyst significantly accelerates the reaction, often reducing reaction times from hours to minutes, which can be critical for preventing protein degradation.[17]
- Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours (if catalyzed) or 12-24 hours (if uncatalyzed).
- Reaction Monitoring: To validate the reaction, withdraw a small aliquot and analyze it using LC-MS (to confirm the mass of the conjugate) or SDS-PAGE (to observe a shift in the protein's molecular weight).[19]

- Purification: Once the reaction is complete, purify the conjugate from excess small molecules and catalyst using an appropriate method like size-exclusion chromatography or dialysis against a suitable buffer.[19]

Safety, Storage, and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. **Methoxyamine hydrochloride** is a hazardous substance and must be handled with appropriate care.

- Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[8][14] It is harmful if swallowed, inhaled, or in contact with skin.[8][14][22]
- Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8][23] Handle in a well-ventilated area or a chemical fume hood.[22][23]
- Handling: Avoid creating dust.[23] When preparing solutions, always add the solid to the liquid to avoid a violent reaction.[22] Wash hands thoroughly after handling.[22][23]
- Storage: **Methoxyamine hydrochloride** is hygroscopic and sensitive to moisture.[1][2][14] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][23] Store away from incompatible materials such as strong bases, oxidizing agents, and acid anhydrides.[14][22]
- Spill Response: In case of a spill, evacuate the area. For small spills, dampen the solid material with water before carefully sweeping it up into a suitable container for disposal.[8] Prevent the material from entering drains.[22][23]

Conclusion

Methoxyamine hydrochloride has transcended its role as a simple organic intermediate to become a sophisticated tool for scientists in drug discovery and chemical biology. Its predictable and robust reactivity in forming oximes provides a reliable method for synthesis and bioconjugation. Furthermore, its unique ability to inhibit the Base Excision Repair pathway offers a compelling strategy for enhancing cancer therapies. By understanding its core chemical properties, reaction mechanisms, and proper handling protocols, researchers can

fully leverage the power and versatility of this essential compound to advance their scientific objectives.

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